
3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that belongs to the class of thiazolidine-2-thiones. These compounds are noted for their diverse biological activities and potential therapeutic applications. This particular compound features a chlorinated aromatic ring, a thiazolidine ring with an oxo group, and a benzamide moiety, making it a molecule of interest in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
As a reagent in organic synthesis for building more complex molecules.
As a ligand in coordination chemistry to form metal complexes.
Study of its bioactivity against various biological targets.
Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Potential use as a therapeutic agent due to its diverse biological activities.
Structural basis for designing new drugs with improved efficacy and safety profiles.
Utilized in the development of new materials with specific properties.
Application in the synthesis of fine chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process:
Formation of the Thiazolidine Ring: : Starting with the reaction of an appropriate amine with carbon disulfide and a halogenated ketone under basic conditions to form the thiazolidine ring.
Introduction of the Oxo Group: : Oxidation of the thiazolidine ring using an oxidizing agent like hydrogen peroxide or potassium permanganate.
Chlorination of the Aromatic Ring: : Electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Formation of the Benzamide Moiety: : Amidation reaction by treating the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: For industrial-scale production, the process would be optimized to ensure high yield and purity. This often involves using automated flow reactors for continuous synthesis, where reaction conditions such as temperature, pressure, and time are closely monitored and controlled.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: : Reduction can be achieved using agents like sodium borohydride, leading to a variety of reduction products depending on the site of reduction.
Substitution: : The chlorinated aromatic ring allows for nucleophilic substitution reactions, introducing various functional groups.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium methoxide, potassium thiolate.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced thiazolidine derivatives.
Substitution Products: : Functionalized aromatic compounds.
Wirkmechanismus
The precise mechanism of action for 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is still under investigation. it is believed to interact with various molecular targets including enzymes and receptors. The thiazolidine ring can form strong interactions with biological macromolecules, while the aromatic systems may allow for π-π stacking interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Thiazolidinones: : Compounds with a thiazolidine ring, differing in their substituents.
Benzamides: : Compounds featuring a benzamide moiety, used widely in medicinal chemistry.
Thiosemicarbazones: : Known for their antimicrobial and anticancer activities.
Uniqueness: What sets 3-chloro-N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide apart is its specific structural combination of a chlorinated benzamide and a thiazolidine ring. This unique structure could potentially lead to distinctive biological activities and applications that are not observed in other similar compounds.
This comprehensive overview provides insight into the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds for this compound. This compound's unique structure and potential make it an exciting subject for further research and development.
Eigenschaften
IUPAC Name |
3-chloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-13(10-14-6-3-2-4-7-14)11-17-19(25)23(20(26)27-17)22-18(24)15-8-5-9-16(21)12-15/h2-12H,1H3,(H,22,24)/b13-10+,17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRSHPBSCKLLQL-NEOBQEPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)
![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)
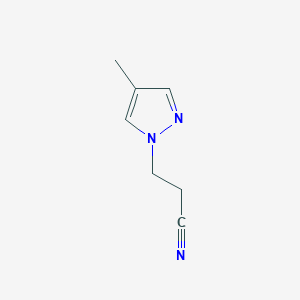

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)
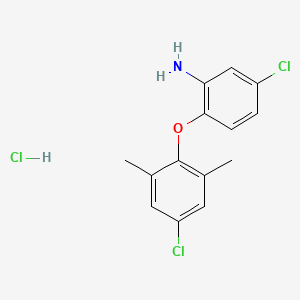
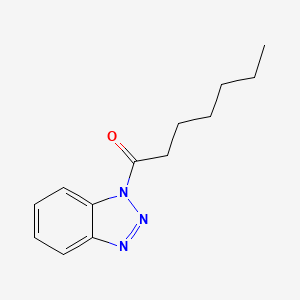
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)
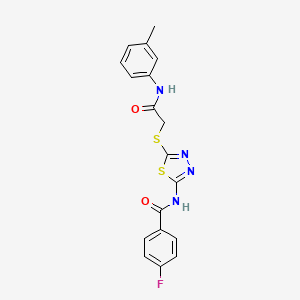
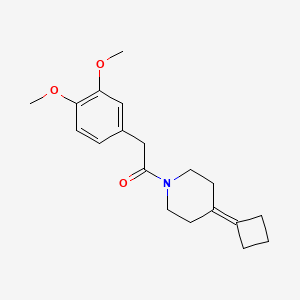

![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2938236.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
